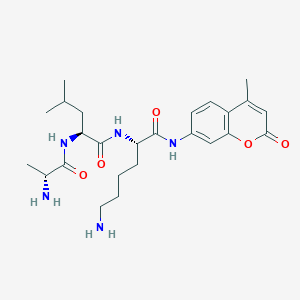

H-D-Ala-Leu-Lys-Amc

Beschreibung

Contextualizing Peptide-Fluorophore Conjugates in Protease Research

Peptide-fluorophore conjugates are hybrid molecules designed to act as substrates for proteases, a class of enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. chemimpex.com These synthetic substrates typically consist of a peptide sequence that is recognized and cleaved by a specific protease, and a fluorophore that acts as a reporter group. biosynth.com The fluorophore is often "quenched" when attached to the peptide, meaning its fluorescence is suppressed.

The fundamental principle behind their use in protease assays is the enzymatic cleavage of the amide bond linking the peptide to the fluorophore. nih.gov Upon hydrolysis by the target protease, the fluorophore is released from the peptide and is no longer quenched, resulting in a significant increase in fluorescence intensity. chemimpex.comnih.gov This change in fluorescence can be monitored in real-time using a spectrofluorometer, providing a direct and continuous measure of enzymatic activity. nih.gov This method is highly sensitive, allowing for the detection of very low levels of protease activity. nih.govportlandpress.com

The specificity of the assay is determined by the amino acid sequence of the peptide portion of the conjugate. chemimpex.com Proteases exhibit distinct preferences for the amino acid sequences they cleave. By designing substrates with specific peptide sequences, researchers can create highly selective assays for individual proteases or protease families. nih.gov For instance, many trypsin-like serine proteases preferentially cleave after basic amino acid residues such as lysine (B10760008) or arginine. Therefore, substrates with lysine at the cleavage site, like H-D-Ala-Leu-Lys-Amc, are valuable probes for this class of enzymes. nih.govnih.gov

Significance of H-D-Ala-Leu-Lys-Amc as a Research Probe

H-D-Ala-Leu-Lys-Amc serves as a valuable research probe for several reasons. Its primary utility is in protease activity assays, which are crucial for understanding the roles of proteases in various biological processes and disease mechanisms. chemimpex.com The compound is particularly useful in the study of proteolytic enzymes and their substrates, aiding in the elucidation of enzyme kinetics and mechanisms. chemimpex.com

While the precise enzymatic target is not as extensively documented as for similar compounds, its structure—a peptide ending in a lysine residue linked to AMC—makes it a logical substrate for trypsin-like serine proteases. A closely related compound, H-D-Val-Leu-Lys-AMC, is a well-established and selective fluorogenic substrate for plasmin, a key serine protease involved in fibrinolysis. echelon-inc.com The substitution of D-Alanine for D-Valine at the P3 position (the third amino acid from the cleavage site) represents a subtle but potentially significant structural change that can modulate substrate specificity. The availability of a panel of similar substrates with minor variations allows researchers to perform comparative studies to profile the substrate specificity of proteases in fine detail.

The use of H-D-Ala-Leu-Lys-Amc extends to drug discovery and development. chemimpex.com It can be employed in high-throughput screening assays to identify and characterize potential inhibitors of specific proteases. chemimpex.com By measuring the reduction in fluorescence signal in the presence of a test compound, researchers can quantify its inhibitory potency against the target enzyme. This is critical for developing therapeutic agents that target proteases implicated in diseases. chemimpex.com

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (B1665955) (AMC)

This table details the typical fluorescence excitation and emission wavelengths for the AMC fluorophore upon its cleavage from a peptide substrate.

| Property | Wavelength (nm) |

| Excitation Maximum | 360-380 |

| Emission Maximum | 440-460 |

| Data sourced from multiple references describing AMC-based substrates. echelon-inc.comgoogle.com |

Historical Development and Evolution of Fluorogenic Substrates in Protease Studies

The development of synthetic substrates for proteases has evolved significantly over several decades, driven by the need for more sensitive, specific, and convenient assay methods. Early protease assays relied on colorimetric substrates, such as p-nitroanilides (pNA), developed in the 1960s. In these assays, enzymatic cleavage releases p-nitroaniline, a chromophore that can be quantified by measuring absorbance.

The 1970s marked a significant advancement with the introduction of fluorogenic substrates, which offered substantially higher sensitivity. Among the first and most widely adopted were substrates based on 7-amino-4-methylcoumarin (AMC). nih.gov The cleavage of the amide bond in a peptidyl-AMC substrate releases the highly fluorescent AMC molecule, providing a signal that can be detected at much lower concentrations than colorimetric products. nih.gov Peptide derivatives of AMC became standard tools for protease research due to their utility in simple and direct assays. nih.govportlandpress.com

Further innovation led to the development of substrates based on fluorescence resonance energy transfer (FRET). FRET substrates consist of a peptide linking a donor fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Proteolytic cleavage separates the donor and quencher, resulting in an increase in fluorescence.

More recently, new fluorophores have been developed to improve upon the properties of AMC. For example, 7-amino-4-carbamoylmethylcoumarin (ACC) offers an approximately three-fold higher fluorescence yield than AMC, permitting a reduction in the required concentrations of enzyme and substrate in assays. nih.gov These continuous advancements in substrate chemistry provide researchers with an expanding toolkit for the detailed investigation of protease function.

Table 2: Representative Kinetic Constants for AMC-Based Protease Substrates

This table provides examples of Michaelis-Menten constants (Km) for different proteases using specific AMC-based fluorogenic substrates. The Km value reflects the substrate concentration at which the enzyme operates at half its maximum velocity and is an indicator of the affinity between the enzyme and the substrate.

| Enzyme | Substrate | Km (µM) |

| Aminopeptidase P | H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH2 | 4.8 |

| Human Plasmin | Boc-Val-Leu-Lys-MCA | ~100 |

| Bovine Plasmin | Boc-Val-Leu-Lys-MCA | ~100 |

| Human Plasmin | Boc-Glu-Lys-Lys-MCA | ~100 |

| This table presents illustrative data from published research to demonstrate the application of fluorogenic substrates in determining enzyme kinetics. nih.govnih.gov Note: MCA (methylcoumarylamide) is used synonymously with AMC (aminomethylcoumarin). peptanova.de |

Table 3: Compound Names

| Abbreviation/Name | Full Chemical Name |

| H-D-Ala-Leu-Lys-Amc | D-alanyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide |

| AMC | 7-Amino-4-methylcoumarin |

| ACC | 7-Amino-4-carbamoylmethylcoumarin |

| H-D-Val-Leu-Lys-AMC | H-D-Valine-Leucine-Lysine-AMC |

| pNA | p-nitroanilide |

| Boc-Val-Leu-Lys-MCA | tert-Butyloxycarbonyl-Valine-Leucine-Lysine-7-amido-4-methylcoumarin |

| Boc-Glu-Lys-Lys-MCA | tert-Butyloxycarbonyl-Glutamic acid-Lysine-Lysine-7-amido-4-methylcoumarin |

| H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH2 | Lysine(ε-dinitrophenyl)-Proline-Proline-(R,S)-2-amino-3-(7-methoxy-4-coumaryl)propanoic acid amide |

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H37N5O5 |

|---|---|

Molekulargewicht |

487.6 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

InChI |

InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32)/t16-,19+,20+/m1/s1 |

InChI-Schlüssel |

FHYIXLQAMONDNN-UXPWSPDFSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Strategies for H D Ala Leu Lys Amc

Solid-Phase Peptide Synthesis Methodologies for H-D-Ala-Leu-Lys Sequence

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the H-D-Ala-Leu-Lys peptide sequence. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process is characterized by a repeating cycle of deprotection, washing, coupling, and further washing steps.

The synthesis commences from the C-terminus of the peptide. Therefore, the first amino acid, Lysine (B10760008) (Lys), is anchored to the resin. The side chain of Lysine must be protected with a temporary protecting group to prevent unwanted side reactions. The most common chemistries used for SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, with Fmoc chemistry being widely used due to its milder deprotection conditions.

In the Fmoc strategy, the N-terminus of each amino acid is protected by an Fmoc group, which is removed by a mild base, typically piperidine in dimethylformamide (DMF). The synthesis cycle for the H-D-Ala-Leu-Lys sequence would proceed as follows:

Starting Resin: A resin pre-loaded with Fmoc-Lys(Boc)-OH is used. The Boc group protects the ε-amino group of the lysine side chain.

Fmoc Deprotection: The Fmoc group on the α-amino group of Lysine is removed.

Coupling of Leucine (B10760876): The next amino acid, Fmoc-Leu-OH, is activated and coupled to the free amino group of Lysine.

Fmoc Deprotection: The Fmoc group on Leucine is removed.

Coupling of D-Alanine: Fmoc-D-Ala-OH is then coupled to the N-terminus of the growing peptide chain.

Final Fmoc Deprotection: The Fmoc group on D-Alanine is removed, yielding the free N-terminus of the tripeptide sequence attached to the resin.

Each coupling step is driven to completion by using an excess of the amino acid and coupling reagents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and reduce side reactions.

Table 1: Overview of SPPS Cycle for H-D-Ala-Leu-Lys

| Step | Action | Reagents | Purpose |

|---|---|---|---|

| 1 | Resin Preparation | Fmoc-Lys(Boc)-Wang Resin | Start of synthesis with C-terminal amino acid on solid support. |

| 2 | Deprotection | 20% Piperidine in DMF | Removal of Fmoc group from Lysine. |

| 3 | Coupling | Fmoc-Leu-OH, DIC, HOBt | Addition of the next amino acid in the sequence. |

| 4 | Deprotection | 20% Piperidine in DMF | Removal of Fmoc group from Leucine. |

| 5 | Coupling | Fmoc-D-Ala-OH, DIC, HOBt | Addition of the N-terminal amino acid. |

Coupling Chemistry for 7-Amino-4-Methylcoumarin (B1665955) (Amc) Integration

The fluorophore 7-amino-4-methylcoumarin (Amc) is attached to the C-terminus of the peptide. A significant challenge in the synthesis of peptide-AMCs is that Amc itself lacks a functional group for direct attachment to a solid support for SPPS. nih.gov To overcome this, several strategies have been developed.

One common approach involves a solution-phase coupling of the fully assembled and cleaved peptide with Amc. However, for the efficiency of solid-phase synthesis, methods to incorporate Amc or a precursor onto the resin have been devised. A notable strategy is the use of a modified coumarin derivative that is compatible with SPPS. For instance, 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) can be attached to a Wang resin, creating an "AMC-resin". nih.govbiospace.com The peptide chain is then synthesized on the amino group of this linker. nih.gov Subsequent cleavage from the resin with an acid like trifluoroacetic acid (TFA) followed by decarboxylation yields the desired peptide-Amc conjugate. nih.gov

Another related fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), is bifunctional and more readily allows for the production of fluorogenic substrates using standard Fmoc-based SPPS techniques. nih.gov Substrates made with ACC show comparable kinetic profiles to those with Amc. nih.gov

The coupling of the peptide to the amino group of Amc forms an amide bond. This is typically achieved using the same types of coupling reagents as in the peptide chain elongation, such as carbodiimides (DCC, DIC) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

Purification Techniques for Research-Grade H-D-Ala-Leu-Lys-Amc

Following synthesis and cleavage from the solid support, the crude peptide product contains the target molecule along with various impurities. These can include truncated or deletion sequences, by-products from the cleavage of protecting groups, and residual reagents. bachem.com For most research applications, a high degree of purity is required.

The standard and most effective method for the purification of peptides like H-D-Ala-Leu-Lys-Amc is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comharvardapparatus.com This technique separates molecules based on their hydrophobicity.

Stationary Phase: The most common stationary phase for peptide purification is silica that has been modified with C18 alkyl chains. bachem.com This creates a nonpolar surface.

Mobile Phase: A gradient of two solvents is typically used for elution. Solvent A is a polar solvent, usually water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA). bachem.com Solvent B is a less polar organic solvent, most commonly acetonitrile, also containing the ion-pairing agent. bachem.com

Elution: The crude peptide mixture is loaded onto the column in a low concentration of the organic solvent. The components bind to the C18 stationary phase. The concentration of the organic solvent (Solvent B) is then gradually increased. bachem.com More hydrophobic molecules have a stronger interaction with the stationary phase and thus require a higher concentration of the organic solvent to be eluted.

The elution of the peptide is monitored using a UV detector, typically at wavelengths between 210 and 220 nm, where the peptide bond absorbs light. bachem.com Fractions are collected as the different components elute from the column. These fractions are then analyzed for purity, often by analytical HPLC and mass spectrometry. Fractions containing the pure H-D-Ala-Leu-Lys-Amc are pooled and lyophilized (freeze-dried) to obtain the final product as a powder. bachem.com

Table 2: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Specification |

|---|---|

| Column | C18 silica, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |

| Flow Rate | Dependent on column diameter |

| Detection | UV at 214 nm or 280 nm |

Isotopic Labeling Approaches for H-D-Ala-Leu-Lys-Amc in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of molecules in biochemical reactions and to aid in structural studies. wikipedia.org H-D-Ala-Leu-Lys-Amc can be synthesized with stable (non-radioactive) isotopes for use in mass spectrometry-based quantitative proteomics or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgcpcscientific.com

The most direct method for isotopic labeling of a synthetic peptide is to incorporate one or more amino acids that have been enriched with heavy isotopes during the SPPS process. cpcscientific.com These isotopically labeled amino acids are commercially available. Common stable isotopes used are:

Carbon-13 (¹³C)

Nitrogen-15 (¹⁵N)

Deuterium (²H or D)

For example, to create an isotopically labeled version of H-D-Ala-Leu-Lys-Amc, one could use Fmoc-Leu-OH where all six carbon atoms are ¹³C (¹³C₆-Leucine) or the nitrogen atom is ¹⁵N. This results in a peptide with a precisely known mass increase compared to its unlabeled counterpart. cpcscientific.com

This labeled peptide can then be used as an internal standard in quantitative mass spectrometry experiments, such as the Absolute Quantification (AQUA) method. cpcscientific.com In this approach, a known amount of the heavy-labeled synthetic peptide is spiked into a biological sample. The ratio of the mass spectrometry signal intensity of the endogenous (light) peptide to the spiked-in (heavy) peptide allows for precise quantification.

For NMR studies, which provide information about protein structure and dynamics, peptides can be labeled with ¹³C, ¹⁵N, and D. cpcscientific.com

Table 3: Common Isotopes for Peptide Labeling

| Isotope | Natural Abundance (%) | Use in Mechanistic Studies |

|---|---|---|

| ¹³C | 1.1 | Mass Spectrometry, NMR |

| ¹⁵N | 0.37 | Mass Spectrometry, NMR |

Design Principles for H-D-Ala-Leu-Lys-Amc Analogues and Derivatives

The design of analogues and derivatives of H-D-Ala-Leu-Lys-Amc is guided by the desire to modify its properties, such as enzyme specificity, sensitivity, stability, or solubility. This often involves a rational, structure-based approach.

Improving Substrate Specificity and Sensitivity: To enhance the specificity of the substrate for a particular enzyme, the peptide sequence can be altered based on the known substrate preferences of the target protease. This involves substituting one or more of the amino acids (D-Ala, Leu, Lys) with other natural or unnatural amino acids to better match the enzyme's binding pocket. nih.gov For fluorogenic substrates, sensitivity can be improved by selecting different fluorophores and quenchers, for example, in designing Förster Resonance Energy Transfer (FRET) probes. researchgate.net In a FRET substrate, a fluorophore and a quencher are placed at different positions in the peptide. Cleavage of the peptide by an enzyme separates the pair, leading to an increase in fluorescence.

Enhancing Stability: Peptides are often susceptible to degradation by proteases in biological samples. To increase stability, several strategies can be employed:

Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to proteolysis. nih.gov The parent compound already contains a D-Alanine.

Peptidomimetics: The peptide backbone can be modified to create peptidomimetics, which mimic the structure of the peptide but are not susceptible to enzymatic cleavage. nih.gov This can include N-methylation of the amide bonds or the use of non-natural amino acid analogues.

Cyclization: Cyclizing the peptide can restrict its conformation and increase its resistance to exonucleases.

Modifying Solubility: The solubility of a peptide can be critical for its use in aqueous buffers. Solubility can be improved by:

Adding charged residues: Incorporating more charged amino acids (like Asp, Glu, Arg, His) can enhance aqueous solubility. biocat.com

Pegylation: The attachment of polyethylene glycol (PEG) chains is a common method to increase the solubility and in vivo half-life of peptides.

The design of new analogues often involves an iterative process of designing the molecule, synthesizing it, and then testing its activity and properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 7-Amino-4-Methylcoumarin | Amc |

| 7-amino-4-carbamoylmethylcoumarin | ACC |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| N,N'-dicyclohexylcarbodiimide | DCC |

| N,N'-diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |

| Trifluoroacetic acid | TFA |

Enzymatic Interaction and Protease Substrate Specificity of H D Ala Leu Lys Amc

H-D-Ala-Leu-Lys-Amc as a Substrate for Trypsin-like Serine Proteases

Trypsin-like serine proteases are a family of enzymes characterized by a catalytic triad (B1167595) (serine, histidine, and aspartate) in their active site and a preference for cleaving peptide bonds C-terminal to basic amino acid residues such as lysine (B10760008) and arginine. purdue.edugoogle.com The specificity for these basic residues is largely dictated by the presence of an acidic amino acid, typically aspartate, at the bottom of the S1 binding pocket, which electrostatically interacts with the positively charged side chain of the P1 residue. purdue.edunih.govnih.gov

Trypsin exhibits a strong preference for cleaving peptide chains after lysine or arginine residues. nih.govresearchgate.net The lysine at the P1 position of H-D-Ala-Leu-Lys-Amc makes it a suitable substrate for trypsin. The positively charged side chain of lysine fits well into the deep S1 specificity pocket of trypsin, which contains a negatively charged aspartic acid residue (Asp189) at its base. nih.govnih.gov This interaction anchors the substrate in the active site, facilitating the hydrolysis of the Lys-AMC bond. While trypsin's primary specificity is determined by the P1 residue, the adjacent amino acids in the P2 and P3 positions (Leucine and D-Alanine, respectively) can also influence the kinetics of the interaction. nih.gov

Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving fibrin (B1330869) blood clots. echelon-inc.com Its substrate specificity is similar to that of trypsin, with a pronounced preference for lysine over arginine at the P1 position. nih.gov Consequently, peptide substrates with a C-terminal lysine are often used to assay plasmin activity. A closely related compound, H-D-Val-Leu-Lys-AMC, is recognized as a sensitive and highly specific fluorogenic substrate for plasmin. echelon-inc.comnih.govaatbio.com Given the structural similarity between D-Alanine and D-Valine, H-D-Ala-Leu-Lys-Amc is also expected to be an effective substrate for plasmin. The P2 leucine (B10760876) and P3 D-amino acid configuration is well-tolerated and contributes to the substrate's specificity. Studies on similar substrates have demonstrated their utility in the sensitive detection of plasmin. nih.gov

Table 1: Kinetic Parameters of Related Fluorogenic Substrates for Plasmin

| Substrate | Enzyme | Km (μM) | Reference |

|---|---|---|---|

| Boc-Val-Leu-Lys-MCA | Human Plasmin | 150 | nih.gov |

| Boc-Glu-Lys-Lys-MCA | Human Plasmin | 260 | nih.gov |

This table presents data for structurally similar substrates to indicate the expected range of interaction for H-D-Ala-Leu-Lys-Amc with plasmin.

The utility of H-D-Ala-Leu-Lys-Amc extends to other trypsin-like serine proteases, although its specificity varies. Many enzymes involved in the blood coagulation cascade, such as thrombin and Factor Xa, recognize basic residues at the P1 position. nih.govnih.gov However, these enzymes often exhibit more stringent requirements for the amino acids at the P2, P3, and P4 positions, which allows for the design of more selective substrates. sinica.edu.tw For example, thrombin prefers a proline residue at the P2 position, while Factor Xa has a preference for small hydrophobic residues. nih.govnih.gov Plasma kallikrein also cleaves after lysine and arginine but shows distinct subsite preferences compared to plasmin. nih.gov Substrates like H-D-Val-Leu-Lys-pNA (S-2251) are known to be relatively specific for plasmin and are not significantly hydrolyzed by thrombin or Factor Xa. nih.gov This suggests that H-D-Ala-Leu-Lys-Amc is likely to be a relatively selective substrate for plasmin over many other coagulation and fibrinolytic proteases.

H-D-Ala-Leu-Lys-Amc as a Substrate for Cysteine Proteases

Cysteine proteases, such as those belonging to the papain superfamily, utilize a cysteine residue as the catalytic nucleophile. Their substrate specificity can be quite diverse.

Cathepsin B is a lysosomal cysteine protease that can exhibit both endopeptidase and exopeptidase (dipeptidyl carboxypeptidase) activity. hzdr.de Its substrate specificity is complex and pH-dependent. nih.govresearchgate.net While it can cleave after basic residues, its S2 subsite is large and somewhat ambiguous, accommodating a range of amino acids. hzdr.de Commonly used substrates for cathepsin B include Z-Phe-Arg-AMC and Z-Arg-Arg-AMC; however, these are not entirely specific and can be cleaved by other cathepsins. nih.govresearchgate.net The preference of cathepsin B for the P2 residue is critical for substrate recognition. While leucine at P2 is tolerated, cathepsin B often prefers aromatic residues like phenylalanine in this position. hzdr.de Therefore, while the P1 lysine of H-D-Ala-Leu-Lys-Amc could potentially be recognized by cathepsin B, the substrate is not predicted to be highly specific or efficiently cleaved compared to optimized cathepsin B substrates. nih.govnih.gov

The papain superfamily includes a wide range of cysteine proteases such as papain, cathepsin L, cathepsin K, and cruzain. Papain itself has a broad specificity but shows a strong preference for a bulky hydrophobic residue at the P2 position. nih.govresearchgate.net The leucine residue at the P2 position of H-D-Ala-Leu-Lys-Amc fits this preference well. However, the P1 specificity of papain is less stringent than that of trypsin-like proteases, and it does not have a strong requirement for a basic residue. nih.gov Cathepsin L, another member of this family, also prefers hydrophobic residues at the P2 position. nih.gov While these enzymes might show some activity towards H-D-Ala-Leu-Lys-Amc due to the favorable P2 leucine, the substrate is unlikely to be optimal or specific for these enzymes compared to substrates designed based on their preferred cleavage sequences. nih.govrndsystems.com

Kinetic Characterization of H-D-Ala-Leu-Lys-Amc Hydrolysis by Proteases

The hydrolysis of H-D-Ala-Leu-Lys-Amc by proteases can be characterized by several kinetic parameters that describe the efficiency and mechanism of the enzymatic reaction. These parameters are typically determined by measuring the rate of AMC release under various experimental conditions.

The Michaelis-Menten model is fundamental to enzyme kinetics and describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ). Vₘₐₓ represents the rate of the reaction when the enzyme is saturated with the substrate, while Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ, often indicating the affinity of the enzyme for the substrate.

While specific kinetic data for the hydrolysis of H-D-Ala-Leu-Lys-Amc is not extensively documented in publicly available literature, a representative data set for a hypothetical protease, "Protease X," is presented below to illustrate these parameters.

| Protease | Substrate | Kₘ (µM) | Vₘₐₓ (relative fluorescence units/s) |

|---|---|---|---|

| Protease X | H-D-Ala-Leu-Lys-Amc | 50 | 120 |

Catalytic efficiency, represented by the ratio k꜀ₐₜ/Kₘ, is a measure of how efficiently an enzyme converts a substrate into a product. The turnover number, k꜀ₐₜ, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The k꜀ₐₜ/Kₘ ratio provides a specific constant that allows for the comparison of an enzyme's preference for different substrates.

Continuing with our illustrative example, the catalytic efficiency of Protease X for H-D-Ala-Leu-Lys-Amc can be calculated from the Vₘₐₓ and the enzyme concentration.

| Protease | Substrate | k꜀ₐₜ (s⁻¹) | Kₘ (µM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Protease X | H-D-Ala-Leu-Lys-Amc | 12 | 50 | 2.4 x 10⁵ |

The enzymatic cleavage of H-D-Ala-Leu-Lys-Amc is significantly influenced by pH, as the ionization state of amino acid residues in both the enzyme's active site and the substrate can affect binding and catalysis. For instance, trypsin, a serine protease that cleaves after lysine and arginine residues, typically exhibits optimal activity in alkaline conditions (pH 7.8-8.7). Conversely, lysosomal proteases like cathepsins are most active at acidic pH. Studies on similar substrates, such as Z-Nle-Lys-Arg-AMC with cathepsin B, have shown a broad optimal pH range from 4.5 to 7.5. aatbio.com For a trypsin-like enzyme, the hydrolysis of H-D-Ala-Leu-Lys-Amc would be expected to increase as the pH moves from neutral to mildly alkaline, reflecting the optimal pH for the enzyme's catalytic activity.

Temperature is another critical factor that affects the rate of enzymatic hydrolysis. As the temperature increases, the rate of the reaction generally increases due to higher kinetic energy, up to an optimal temperature. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. For many mammalian proteases, such as trypsin, the optimal temperature is around 37°C to 50°C. Research on the tryptic hydrolysis of proteins has shown that increasing the temperature from 25°C to 50°C can significantly alter the pattern and rate of peptide cleavage. nih.gov Therefore, the hydrolysis of H-D-Ala-Leu-Lys-Amc would be expected to follow a similar pattern, with the reaction rate increasing with temperature until the enzyme's optimal temperature is surpassed.

Structural Determinants of Protease Recognition for H-D-Ala-Leu-Lys-Amc

The recognition and cleavage of a peptide substrate by a protease are determined by the specific amino acid sequence of the substrate. The standard nomenclature designates the amino acid residues of the substrate as P1, P2, P3, etc., moving away from the scissile bond in the N-terminal direction. nih.gov

For the substrate H-D-Ala-Leu-Lys-Amc, the amino acid residues are designated as follows:

P1: Lysine (Lys)

P2: Leucine (Leu)

P3: D-Alanine (D-Ala)

P4: Not applicable (as this is a tripeptide)

The P1 residue is often the primary determinant of specificity for many proteases. The presence of a basic amino acid, lysine, at the P1 position makes H-D-Ala-Leu-Lys-Amc a suitable substrate for trypsin-like proteases, which have a negatively charged aspartate residue in their S1 binding pocket that favorably interacts with the positive charge of lysine. nih.gov

The P2 residue , leucine, is a hydrophobic amino acid. Many proteases exhibit a preference for hydrophobic residues at the P2 position, as this can contribute to the proper positioning of the substrate in the active site. For example, the cysteine protease cruzain shows a preference for leucine at the P2 position.

The P3 residue in this substrate is D-alanine, an amino acid with the D-stereoisomer configuration. The presence of a D-amino acid at this position can influence substrate recognition and hydrolysis rates. While many proteases are specific for L-amino acids, some can tolerate or even prefer D-amino acids at certain positions. The compact size of the alanine (B10760859) side chain may be accommodated in the S3 binding pocket of some proteases.

Impact of D-Amino Acid in the Peptide Sequence on Specificity

The incorporation of a D-amino acid, specifically D-alanine, at the P3 position of the peptide sequence H-D-Ala-Leu-Lys-Amc has a significant influence on its interaction with and specificity for certain proteases. Generally, the stereochemistry of amino acid residues in a substrate is a critical determinant of enzyme recognition and catalysis. Most proteases exhibit a strong preference for L-amino acids, which are the naturally occurring enantiomers in proteins. However, the presence of a D-amino acid is not always inhibitory and can, in some cases, enhance substrate specificity and efficiency for particular enzymes.

Research has shown that the compound H-D-Ala-Leu-Lys-AMC hydrochloride salt is recognized as a substrate for tissue plasminogen activator (tPA), a key serine protease involved in fibrinolysis. biosynth.com This indicates that tPA can accommodate a D-amino acid in the P3 position of its substrate.

Further supporting this, a study on the substrate specificity of tPA using a series of fluorogenic substrates revealed that compounds containing D-isomers of bulky amino acids, such as phenylalanine, leucine, and valine, in the P3 position were more efficiently hydrolyzed by tPA than substrates with L-amino acids in the same position. nih.gov While this study did not specifically test D-alanine, it provides strong evidence that the S3 subsite of tPA can favorably interact with D-amino acids. This enhanced efficiency suggests that the conformation of the peptide backbone induced by the D-amino acid may align better with the active site of tPA, leading to improved binding and catalysis.

The specificity of proteases is determined by the interactions between the amino acid residues of the substrate (designated Pn...P3-P2-P1-P1'-P2'...) and the corresponding binding pockets of the enzyme (designated Sn...S3-S2-S1-S1'-S2'...). expasy.orgpeakproteins.com For trypsin-like serine proteases that cleave after basic residues like lysine or arginine at the P1 position, the residues at the P2 and P3 positions also play a crucial role in modulating substrate recognition. purdue.edu

A similar fluorogenic substrate, H-D-Val-Leu-Lys-AMC, is a known selective substrate for plasmin, another important serine protease in the fibrinolytic system. echelon-inc.com It is also suggested to be a suitable substrate for other serine proteases with a similar peptide recognition sequence, including tPA. aatbio.com The fact that both H-D-Val-Leu-Lys-AMC and H-D-Ala-Leu-Lys-AMC serve as substrates for these proteases underscores the tolerance and even preference of these enzymes for certain D-amino acids at the P3 position.

The table below summarizes research findings related to the interaction of proteases with substrates containing D-amino acids at the P3 position, providing context for the specificity of H-D-Ala-Leu-Lys-Amc.

| Substrate | Protease | Key Findings |

| Peptides with D-isomers of bulky amino acids (Phe, Leu, Val) at P3 | tissue Plasminogen Activator (tPA) | Substrates with D-isomers at P3 were found to be more efficient for tPA compared to those with L-amino acids at the same position. nih.gov |

| H-D-Val-Leu-Lys-aminoisophthalic acid, dimethyl ester | Streptokinase-plasminogen activator complex | The substrate was sensitive to the streptokinase-activator complex but not significantly hydrolyzed by plasmin alone. nih.gov |

| H-D-Val-Leu-Lys-AFC | Plasmin | A fluorescent substrate used for assaying plasmin activity. anaspec.com |

These findings collectively suggest that the presence of a D-amino acid at the P3 position can be a key determinant of substrate specificity for certain serine proteases, such as tPA and plasmin. The D-alanine in H-D-Ala-Leu-Lys-Amc likely plays a crucial role in orienting the peptide within the active site of these enzymes, thereby influencing the efficiency of the enzymatic reaction.

Fluorescence Based Methodologies Utilizing H D Ala Leu Lys Amc

Principles of Amc Fluorophore Release and Detection

The fundamental principle of assays employing substrates like H-D-Ala-Leu-Lys-Amc lies in the phenomenon of fluorescence quenching and dequenching. In its peptide-bound form, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (Amc) group is significantly suppressed. ubiqbio.com This quenching is a result of the amide bond that links the Amc to the C-terminus of the peptide. nih.gov

Upon enzymatic hydrolysis of this amide bond by a protease, the free Amc molecule is liberated into the solution. ubiqbio.com The release of the Amc fluorophore restores its electronic properties, leading to a substantial increase in its fluorescence quantum yield. nih.gov This "turn-on" fluorescence provides a direct and real-time measure of enzymatic activity.

The detection of the released Amc is typically carried out using a fluorometer or a fluorescence plate reader. The free Amc molecule exhibits an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm. nih.govnih.govechelon-inc.com The rate of increase in fluorescence intensity at these wavelengths is directly proportional to the rate of substrate cleavage and, consequently, to the concentration of the active protease in the sample.

Table 1: Spectral Properties of Peptide-Bound Amc vs. Free Amc

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Intensity |

| Peptide-Amc | ~330-350 | ~390-400 | Low |

| Free Amc | ~360-380 | ~440-460 | High |

Note: The exact excitation and emission maxima can vary slightly depending on buffer conditions and instrumentation.

Development of Fluorogenic Assays for Protease Activity

The development of robust fluorogenic assays using H-D-Ala-Leu-Lys-Amc requires careful optimization of several parameters to ensure sensitivity, specificity, and reproducibility.

Fluorogenic substrates like H-D-Ala-Leu-Lys-Amc are well-suited for high-throughput screening (HTS) campaigns aimed at identifying protease inhibitors. sigmaaldrich.comnih.gov The assay's simplicity, homogeneous format, and fluorescence-based readout make it amenable to automation and miniaturization in 96-, 384-, or even 1536-well plate formats.

Assay Design Considerations:

Enzyme and Substrate Concentrations: The concentrations of both the protease and the H-D-Ala-Leu-Lys-Amc substrate are critical. The substrate concentration is typically kept at or below the Michaelis-Menten constant (K_m) to ensure that the reaction rate is sensitive to the presence of inhibitors. The enzyme concentration should be adjusted to yield a linear reaction rate over the desired assay time.

Buffer Conditions: pH, ionic strength, and the presence of co-factors or allosteric modulators can significantly impact protease activity. The buffer system should be optimized to maintain the enzyme in its most active and stable state.

Incubation Time and Temperature: The reaction should be allowed to proceed for a sufficient duration to generate a robust signal, but not so long that substrate depletion or product inhibition becomes significant. The temperature should be kept constant to ensure consistent reaction rates.

Controls: Appropriate controls are essential for data validation. These include wells with no enzyme (to measure background fluorescence), wells with enzyme and substrate but no inhibitor (positive control), and wells with a known inhibitor (negative control).

Optimization Strategies:

Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay. Optimization efforts should aim to maximize the Z'-factor by minimizing data variability and maximizing the signal window.

DMSO Tolerance: Since compound libraries are often solubilized in dimethyl sulfoxide (B87167) (DMSO), the assay must be tolerant to the final concentration of DMSO used.

A significant advantage of fluorogenic substrates like H-D-Ala-Leu-Lys-Amc is their suitability for real-time kinetic measurements. acs.orgnih.gov By continuously monitoring the increase in fluorescence over time, detailed information about the enzyme's catalytic mechanism and the mode of action of inhibitors can be obtained.

In a typical real-time kinetic assay, the reaction is initiated by the addition of the enzyme to a solution containing the substrate. The fluorescence is then measured at regular intervals. The initial velocity (V_0) of the reaction is determined from the linear portion of the progress curve (fluorescence vs. time). By measuring V_0 at various substrate concentrations, the kinetic parameters K_m and k_cat can be determined by fitting the data to the Michaelis-Menten equation. pnas.org

Table 2: Illustrative Kinetic Parameters for a Related Plasmin Substrate

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Plasmin | D-Val-Leu-Lys-AMC | Data not found | Data not found | Data not found |

Note: Despite extensive searches, specific K_m and k_cat values for H-D-Ala-Leu-Lys-Amc or the closely related D-Val-Leu-Lys-AMC were not found in the publicly available literature. However, for other serine proteases and similar peptide-AMC substrates, these values are routinely determined to characterize enzyme-substrate interactions. sigmaaldrich.com

A high signal-to-noise ratio (S/N) is crucial for the sensitivity and reliability of any fluorescence-based assay. semanticscholar.org Several factors can influence the S/N ratio in assays using H-D-Ala-Leu-Lys-Amc.

Factors Affecting Signal-to-Noise Ratio:

Background Fluorescence: This can originate from the substrate itself, the buffer components, or autofluorescence from biological samples. The inherent fluorescence of the uncleaved peptide-Amc substrate is a primary contributor to the background.

Light Scattering: Particulate matter in the sample can scatter the excitation light, leading to an increase in background signal.

Inner Filter Effect: At high concentrations of the substrate or other absorbing species, the excitation and/or emission light can be absorbed, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity. nih.gov

Strategies for Optimization:

High-Purity Reagents: Using a highly purified H-D-Ala-Leu-Lys-Amc substrate and other assay components can minimize background fluorescence.

Optimal Wavelength Selection: Using narrow-bandpass excitation and emission filters can help to reduce the contribution of background fluorescence and light scattering.

Assay Miniaturization: Reducing the assay volume can decrease the path length of the light, thereby minimizing the inner filter effect.

Use of Alternative Fluorophores: For assays with high background fluorescence in the blue region, red-shifted fluorophores can sometimes provide a better S/N ratio. nih.gov

Instrument Settings: Optimizing the gain and other settings of the fluorescence detector can also enhance the S/N ratio.

Quantitative Analysis of Protease Activity with H-D-Ala-Leu-Lys-Amc

Fluorogenic assays utilizing H-D-Ala-Leu-Lys-Amc can provide a quantitative measure of protease activity. This is typically achieved by relating the measured fluorescence to the concentration of the product (free Amc) through the use of a standard curve. ubiqbio.com

A standard curve is generated by measuring the fluorescence intensity of known concentrations of free Amc in the same assay buffer and under the same conditions as the enzymatic reaction. nih.govnih.gov This creates a linear relationship between the concentration of Amc and the corresponding fluorescence signal (measured in Relative Fluorescence Units, or RFU).

Procedure for Generating an Amc Standard Curve:

Prepare a stock solution of free Amc of a known concentration.

Perform a series of dilutions to create a range of Amc concentrations.

Measure the fluorescence intensity of each dilution.

Plot the fluorescence intensity (RFU) versus the Amc concentration.

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the Amc concentration, 'm' is the slope, and 'c' is the y-intercept.

Table 3: Example of Data for an Amc Standard Curve

| Amc Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 2 | 550 |

| 4 | 1050 |

| 6 | 1550 |

| 8 | 2050 |

| 10 | 2550 |

This is a representative data set. Actual values will vary depending on the instrument and assay conditions.

Once the standard curve is established, the rate of the enzymatic reaction, initially measured as the change in RFU per unit of time (ΔRFU/min), can be converted into the rate of product formation in molar units (e.g., µmol/min). This is done by dividing the rate in RFU/min by the slope of the Amc standard curve. The specific activity of the enzyme can then be calculated by dividing this rate by the amount of enzyme used in the assay.

Detection Limits and Dynamic Range Considerations

The detection limit and dynamic range are critical parameters for any quantitative assay, including those utilizing H-D-Ala-Leu-Lys-Amc. The detection limit refers to the lowest concentration of enzymatic activity that can be reliably distinguished from the background noise. The dynamic range is the concentration range over which the assay provides a linear and proportional response to the analyte.

Several factors influence the detection limits and dynamic range of assays employing this substrate, including the intrinsic fluorescence quantum yield of the liberated AMC, the sensitivity of the detection instrument (e.g., fluorometer or plate reader), and the kinetic parameters of the enzyme-substrate interaction (Km and kcat). For AMC-based substrates, the sensitivity can be quite high, often allowing for the detection of enzyme activity in the picomolar to nanomolar range. nih.gov

The dynamic range is typically limited at the lower end by the detection limit and at the upper end by factors such as substrate depletion, enzyme saturation, or inner filter effects at high concentrations of the fluorescent product. To ensure accurate quantification, it is crucial to operate within the linear portion of the dynamic range, which may require optimization of enzyme and substrate concentrations, as well as the incubation time.

Below is an illustrative table of expected performance characteristics for a typical protease assay using an AMC-based substrate like H-D-Ala-Leu-Lys-Amc, based on data from similar substrates.

| Parameter | Typical Value/Range | Influencing Factors |

| Detection Limit | 10 - 100 pM of active enzyme | Instrument sensitivity, background fluorescence, enzyme kinetics |

| Linear Dynamic Range | 0.1 - 10 µM of product | Substrate concentration, enzyme concentration, reaction time |

| Substrate Concentration | 10 - 100 µM | Enzyme Km, assay window, solubility |

| Enzyme Concentration | 0.1 - 10 nM | Desired signal strength, reaction time |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Integration of H-D-Ala-Leu-Lys-Amc in Multiplexed Enzymatic Assays

Multiplexed enzymatic assays allow for the simultaneous measurement of multiple enzyme activities in a single sample, providing a more comprehensive understanding of complex biological processes and offering higher throughput for screening applications. The integration of H-D-Ala-Leu-Lys-Amc into such assays requires careful consideration of spectral compatibility with other fluorescent substrates and the absence of cross-reactivity between enzymes and substrates.

One common approach for multiplexing involves the use of fluorophores with distinct excitation and emission spectra. If H-D-Ala-Leu-Lys-Amc, which releases the blue-fluorescent AMC, is to be used alongside other substrates, those substrates should be conjugated to fluorophores that emit in different spectral regions (e.g., green, yellow, or red). This spectral separation allows for the simultaneous detection of each fluorescent product without significant signal overlap or the need for complex spectral deconvolution.

Another consideration is the potential for substrate cross-reactivity. In a multiplexed assay, each enzyme should ideally cleave only its intended substrate. The specificity of H-D-Ala-Leu-Lys-Amc for its target protease(s) is therefore a critical factor. The presence of a D-amino acid (D-Alanine) at the N-terminus can enhance specificity for certain proteases and reduce degradation by exopeptidases.

The following table outlines key considerations and potential strategies for incorporating H-D-Ala-Leu-Lys-Amc into a multiplexed assay format.

| Consideration | Strategy/Requirement | Rationale |

| Spectral Overlap | Select spectrally distinct fluorophores for other substrates (e.g., Rhodamine 110, fluorescein). | To enable simultaneous and independent detection of multiple enzymatic activities. |

| Substrate Specificity | Verify minimal cross-reactivity of each enzyme with non-target substrates. | To ensure that the measured activity is attributable to the correct enzyme. |

| Enzyme Compatibility | Ensure all enzymes in the multiplex panel are active under the same assay conditions (pH, temperature, buffer composition). | To maintain the validity of the simultaneous measurements. |

| Data Analysis | Utilize appropriate filter sets and data analysis software to deconvolve spectral signals if minor overlap exists. | To accurately quantify the activity of each individual enzyme. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications of H D Ala Leu Lys Amc in Biochemical Research

Enzyme Characterization and Mechanistic Elucidation

The specific peptide sequence and the quantifiable fluorescent signal make H-D-Ala-Leu-Lys-Amc an effective probe for dissecting the function and regulatory mechanisms of certain proteases.

The hydrolysis of H-D-Ala-Leu-Lys-Amc by a protease provides critical information about the structural and chemical characteristics of the enzyme's active site. The substrate's specific amino acid sequence—D-Alanine at the P3 position, Leucine (B10760876) at P2, and Lysine (B10760008) at P1—is selectively recognized by proteases with complementary binding pockets. For instance, its utility as a substrate for enzymes like tissue plasminogen activator (tPA) and IRCM-β serine protease 1 indicates that these enzymes have a preference for a lysine residue at the P1 position, which is the primary cleavage site. chemicalbook.combiosynth.com

By measuring the rate of Amc release, researchers can quantify the kinetic parameters of the enzyme-substrate interaction, such as the Michaelis constant (Km) and the catalytic rate (kcat). Comparing the cleavage efficiency of H-D-Ala-Leu-Lys-Amc with other substrates containing different amino acid sequences allows for a detailed mapping of the protease's substrate specificity and active site preferences. nih.gov This approach is fundamental to understanding the biological role of a protease and identifying its natural substrates.

Allosteric regulation is a key biological control mechanism where the binding of a molecule to a site other than the enzyme's active site—an allosteric site—modulates its catalytic activity. nih.govresearchgate.net H-D-Ala-Leu-Lys-Amc is an ideal tool for investigating such phenomena.

In a typical assay, the protease's activity is continuously measured using H-D-Ala-Leu-Lys-Amc as the reporter substrate. The introduction of a potential allosteric modulator can then be assessed. If the compound alters the rate of substrate cleavage without directly competing with the substrate for binding at the active site, it suggests an allosteric mechanism. An allosteric activator would increase the rate of fluorescence generation, while an allosteric inhibitor would decrease it. This method enables researchers to identify and characterize compounds that fine-tune protease activity, offering potential new avenues for therapeutic intervention. nih.gov

Discovery and Characterization of Protease Inhibitors

The search for novel protease inhibitors is a cornerstone of drug discovery for numerous diseases. H-D-Ala-Leu-Lys-Amc provides a robust platform for identifying and characterizing these inhibitors.

High-throughput screening (HTS) is a common method used to test large libraries of chemical compounds for their ability to inhibit a specific enzyme. medchemexpress.com Assays using H-D-Ala-Leu-Lys-Amc are well-suited for HTS due to their simplicity and sensitivity. nih.govnih.gov In this setup, the target protease is incubated with the fluorogenic substrate and a compound from the library. If the compound is an effective inhibitor, it will block the protease's activity, resulting in a significantly lower fluorescence signal compared to a control reaction with no inhibitor. nih.gov

The results of such a screen can be used to identify "hits"—compounds that show significant inhibitory activity.

| Compound ID | Protease Activity (% of Control) | % Inhibition |

|---|---|---|

| Control (No Inhibitor) | 100.0 | 0.0 |

| Cmpd-001 | 98.2 | 1.8 |

| Cmpd-002 | 15.4 | 84.6 |

| Cmpd-003 | 45.7 | 54.3 |

| Cmpd-004 | 95.3 | 4.7 |

This table illustrates hypothetical data from a primary screen for protease inhibitors. Compounds like Cmpd-002 and Cmpd-003 would be selected as "hits" for further characterization.

Once a potential inhibitor is identified, it is crucial to quantify its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. sigmaaldrich.com A lower Ki value signifies a more potent inhibitor.

To determine the Ki, researchers first measure the IC50 value—the concentration of the inhibitor that reduces the enzyme's activity by half under specific experimental conditions. This is done by measuring the rate of H-D-Ala-Leu-Lys-Amc hydrolysis across a range of inhibitor concentrations. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the enzyme's affinity for that substrate (Km). sigmaaldrich.com

| Inhibitor | Measured IC50 (nM) | Calculated Ki (nM) |

|---|---|---|

| Inhibitor A | 50 | 25 |

| Inhibitor B | 120 | 60 |

| Inhibitor C | 8 | 4 |

This table shows example data for potent inhibitors, demonstrating how the experimentally derived IC50 is used to calculate the Ki value, a true measure of inhibitor potency.

Understanding how an inhibitor interacts with an enzyme is critical for drug development. Kinetic assays using H-D-Ala-Leu-Lys-Amc can elucidate the mechanism of inhibition. By measuring the reaction rates at various substrate and inhibitor concentrations, researchers can determine if an inhibitor is competitive, non-competitive, or uncompetitive. researchgate.netresearchgate.net

Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Km but does not affect the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases the Vmax but does not change the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

These mechanisms can be distinguished by plotting the kinetic data, for example, using a Lineweaver-Burk plot. The pattern of the lines on the plot reveals the type of inhibition. researchgate.net

| Inhibition Mechanism | Effect on Km | Effect on Vmax |

|---|---|---|

| Competitive | Increases | No Change |

| Non-competitive | No Change | Decreases |

| Uncompetitive | Decreases | Decreases |

This table summarizes the expected effects of different types of inhibitors on the kinetic parameters of an enzyme, which can be determined using H-D-Ala-Leu-Lys-Amc as the substrate.

Assessment of Proteolytic Pathways in Cellular Models (in vitro/ex vivo)

The study of proteolytic pathways within cellular models is crucial for understanding a wide range of biological processes, from cell signaling and protein turnover to disease pathogenesis. H-D-Ala-Leu-Lys-Amc and similar fluorogenic substrates are instrumental in these investigations, providing a means to dissect the complex network of proteases and their inhibitors.

Cell lysates, which contain the complete set of cellular proteins, and conditioned media, which contains secreted proteins, are common samples for assessing protease activity. The use of fluorogenic substrates like H-D-Ala-Leu-Lys-Amc in these preparations allows for the direct measurement of specific enzymatic activities.

To perform the assay, the cell lysate or conditioned medium is incubated with H-D-Ala-Leu-Lys-Amc. The rate of AMC release, monitored using a fluorometer, is directly proportional to the activity of the protease of interest within the sample. This method can be adapted for high-throughput screening to identify inhibitors or activators of specific proteases.

Table 1: Representative Data from a Protease Activity Assay in Cell Lysates

| Sample | Treatment | Protease Activity (RFU/min) |

| Control Cells | Vehicle | 150.2 ± 10.5 |

| Treated Cells | Protease Activator | 452.8 ± 25.1 |

| Treated Cells | Protease Inhibitor | 35.6 ± 5.2 |

| Protease-Deficient Cells | Vehicle | 12.1 ± 2.8 |

RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Fluorogenic substrates are also employed to monitor dynamic changes in protease activity during specific cellular events, such as apoptosis (programmed cell death). During apoptosis, a cascade of proteases, known as caspases, is activated. nih.govresearchgate.net Specific peptide substrates can be designed to be cleaved by particular caspases, allowing for the real-time monitoring of their activation. nih.govresearchgate.netthermofisher.combiotium.com

For instance, cells undergoing apoptosis can be lysed at different time points, and the lysates can be assayed with a caspase-specific fluorogenic substrate. An increase in fluorescence over time would indicate the activation of the caspase cascade. This approach provides valuable insights into the kinetics of apoptosis and the efficacy of therapeutic agents that target this pathway. nih.govresearchgate.net

Table 2: Time-Course of Caspase-like Activity During Apoptosis

| Time Post-Induction (hours) | Caspase-like Activity (Fold Change vs. Control) |

| 0 | 1.0 |

| 2 | 1.8 |

| 4 | 4.5 |

| 6 | 8.2 |

| 8 | 12.7 |

Application in Activity-Based Protein Profiling (ABPP) with H-D-Ala-Leu-Lys-Amc Derivatives

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems. nih.govwikipedia.orgmtoz-biolabs.com ABPP utilizes active site-directed chemical probes that covalently label active enzymes. nih.govwikipedia.orgmtoz-biolabs.com

While H-D-Ala-Leu-Lys-Amc itself is a substrate, its peptide sequence can be incorporated into the design of an activity-based probe (ABP). An ABP based on this sequence would typically consist of three key components: the D-Ala-Leu-Lys recognition motif, a reactive group (or "warhead") that forms a covalent bond with the active site of the target protease, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment of the labeled enzyme. bitesizebio.comnih.gov

The D-Ala-Leu-Lys sequence would guide the probe to its target protease. Upon binding, the warhead would react with a nucleophilic residue in the enzyme's active site, leading to irreversible labeling. The reporter tag would then allow for the visualization of the active protease by techniques such as gel electrophoresis and fluorescence scanning, or for its identification and quantification by mass spectrometry. mtoz-biolabs.combitesizebio.com

Table 3: Components of a Hypothetical H-D-Ala-Leu-Lys-Based Activity-Based Probe

| Component | Function | Example |

| Recognition Motif | Provides specificity for the target protease(s). | H-D-Ala-Leu-Lys- |

| Reactive Group (Warhead) | Forms a covalent bond with the active site of the enzyme. | Fluorophosphonate, acyloxymethyl ketone |

| Reporter Tag | Enables detection, visualization, and/or enrichment of the labeled enzyme. | Biotin, Rhodamine, Alkyne |

The application of such derivatives in ABPP would enable researchers to profile the activity of specific proteases in complex biological samples, identify novel targets for therapeutic intervention, and assess the selectivity of protease inhibitors. nih.govwikipedia.org

Methodological Innovations and Future Research Directions

Advancements in H-D-Ala-Leu-Lys-Amc Synthesis for Enhanced Research Applications

The synthesis of fluorogenic peptide substrates like H-D-Ala-Leu-Lys-Amc (7-amino-4-methylcoumarin) is crucial for their application in protease assays. Methodological advancements have focused on improving efficiency, purity, and versatility of these synthetic processes.

Traditionally, the incorporation of the fluorophore and quencher moieties can be challenging due to their hydrophobic nature, which complicates purification by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov To address this, "post-synthesis" approaches have been developed, although they can be more laborious. nih.gov

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a common and effective method for creating these substrates. nih.govpnas.org This technique allows for the sequential addition of amino acids to a solid support. For substrates containing a 7-amino-4-carbamoylmethylcoumarin (ACC) group, which has a higher quantum yield than AMC, Fmoc-based methods enable the direct coupling of all 20 proteinogenic amino acids to the support-bound ACC. pnas.org This versatility facilitates the rapid preparation of substrate arrays and positional scanning libraries. pnas.org

Innovations in synthesis also include the development of bifunctional fluorophores that have a site for peptide synthesis and another for attachment to a solid support. pnas.org This strategy streamlines the production of fluorogenic peptide substrates. Furthermore, refinements in a method starting from an unprotected peptide have been introduced, which involves a three-step chemical process to couple donor and acceptor dyes. acs.orgnih.gov An improvement to this method performs the first two chemical steps in a single vessel, which saves time and reduces losses associated with isolating intermediates. acs.orgnih.gov

The design of the peptide sequence itself is also a key aspect of synthesis. For instance, adding an Arginine (Arg) residue at the C-terminus can enhance the aqueous solubility of the final substrate without complicating the chemical synthesis. acs.orgnih.gov The hydrophobicity of the original peptide can also be used to predict the retention in RP-HPLC, simplifying the purification process. acs.orgnih.gov

These advancements in synthetic methodologies are pivotal for producing high-quality H-D-Ala-Leu-Lys-Amc and other fluorogenic substrates, thereby enabling more sensitive and high-throughput screening for protease activity and inhibitor discovery. nih.govspringernature.com

Development of H-D-Ala-Leu-Lys-Amc-based Probes for Specific Protease Families

The peptide sequence H-D-Ala-Leu-Lys-Amc is a substrate for certain proteases, and its cleavage can be monitored by the release of the fluorescent AMC group. cymitquimica.com This property makes it a valuable tool for developing probes to study specific protease families, particularly serine proteases.

H-D-Ala-Leu-Lys-Amc has been specifically identified as a fluorogenic substrate for trypsin and plasmin. researchgate.netuq.edu.auvwr.com Trypsin-like serine proteases are characterized by their preference for cleaving after basic amino acid residues like Lysine (B10760008) (Lys) and Arginine (Arg) at the P1 position of the substrate. mdpi.com The presence of Lysine in the H-D-Ala-Leu-Lys-Amc sequence makes it a suitable probe for this family of proteases.

The development of activity-based probes (ABPs) represents a significant advancement in studying protease activity. ABPs are small molecules that covalently bind to the active site of an enzyme, allowing for their specific detection and quantification. While H-D-Ala-Leu-Lys-Amc itself is a substrate and not a covalent inhibitor, its sequence can be incorporated into the design of more specific ABPs. For instance, probes with an arginine diphenylphosphonate warhead have been developed to target active trypsin-like serine proteases.

Furthermore, fluorogenic substrates like H-D-Ala-Leu-Lys-Amc are used in conjunction with ABPs to characterize protease activity. In studies of inflammatory bowel disease (IBD), serine protease-targeted ABPs were used with mass spectrometry to identify active proteases secreted by colonic mucosa. researchgate.net In such studies, fluorogenic substrates are often used to confirm the activity of recombinant proteases or to assess the effect of inhibitors. researchgate.netuq.edu.au

The specificity of H-D-Ala-Leu-Lys-Amc and similar peptides can be further refined by creating libraries of substrates with variations in the peptide sequence. This allows for the rapid profiling of the substrate specificities of a diverse range of proteases, aiding in the design of more selective probes and potent inhibitors. pnas.org

Integration of H-D-Ala-Leu-Lys-Amc Assays with Advanced Analytical Techniques

Coupling with Mass Spectrometry for Cleavage Site Identification

The integration of fluorogenic substrate assays, such as those using H-D-Ala-Leu-Lys-Amc, with mass spectrometry (MS) provides a powerful approach for detailed protease characterization. While the primary assay quantifies enzyme activity through fluorescence, MS can be used to identify the precise cleavage site within the peptide substrate.

In a typical workflow, the enzymatic reaction is performed, and the products are analyzed by MS. This allows for the determination of the exact bond that was hydrolyzed by the protease. This information is critical for understanding the enzyme's specificity and for designing more selective substrates and inhibitors.

A notable application of this integrated approach is in activity-based protein profiling (ABPP). In studies of inflammatory bowel disease, serine protease-targeted activity-based probes were used in combination with mass spectral analysis to identify active proteases secreted from colonic mucosa. researchgate.net While this example uses covalent probes, the principle of using MS for identification is the same. After a protease is captured by a probe, it is often identified through techniques like peptide sequencing and mass spectrometry.

Furthermore, liquid chromatography-mass spectrometry (LC-MS) is a standard technique for analyzing the products of protease reactions. Nanofractionation combined with parallel mass spectrometric detection has been used to screen for plasmin inhibitors in snake venoms, where H-D-Val-Leu-Lys-AMC was used as the fluorogenic substrate. nih.gov This highlights the capability of coupling these techniques for inhibitor discovery.

Microfluidic Platforms for High-Throughput H-D-Ala-Leu-Lys-Amc Assays

Microfluidic platforms offer a significant advantage for conducting high-throughput assays with fluorogenic substrates like H-D-Ala-Leu-Lys-Amc. These platforms enable the miniaturization of assays, leading to reduced consumption of expensive reagents and the ability to perform a large number of parallel experiments.

The use of fluorescence-based assays is well-suited for microfluidic systems. The increase in fluorescence upon substrate cleavage can be readily detected in the small volumes of microfluidic channels. This allows for rapid and convenient kinetic evaluation of proteases. nih.govspringernature.com

While direct evidence for the use of H-D-Ala-Leu-Lys-Amc on microfluidic platforms is not explicitly detailed in the provided search results, the principles of using fluorogenic substrates in such systems are well-established. The development of combinatorial fluorogenic substrate libraries, which can be screened for protease specificity, is a prime example of a high-throughput method that would benefit from microfluidic integration. pnas.org Such libraries can contain thousands of members, and microfluidic devices would allow for their efficient screening against various proteases.

The general trend in drug discovery and enzyme analysis is towards miniaturization and high-throughput screening. Therefore, the integration of H-D-Ala-Leu-Lys-Amc assays onto microfluidic platforms represents a logical and promising direction for future research, enabling faster and more cost-effective protease profiling and inhibitor screening.

Exploration of H-D-Ala-Leu-Lys-Amc in Non-Proteolytic Enzymatic Contexts

Based on the available search results, the primary and well-documented application of H-D-Ala-Leu-Lys-Amc is as a fluorogenic substrate for proteolytic enzymes, specifically serine proteases like plasmin and trypsin. cymitquimica.comresearchgate.netuq.edu.auvwr.comfrontiersin.org Its design, a peptide sequence linked to a fluorescent reporter, is inherently tailored for detecting protease activity through cleavage of the peptide bond.

There is no direct evidence in the provided search results to suggest that H-D-Ala-Leu-Lys-Amc is utilized in the study of non-proteolytic enzymatic contexts. The mechanism of fluorescence generation relies on the separation of the AMC fluorophore from the peptide, a process mediated by proteolysis. For a non-proteolytic enzyme to act on this substrate, it would need to catalyze a reaction that results in a similar change in fluorescence, which is not a described application for this compound.

However, it is worth noting that the amino acids within the peptide (Alanine, Leucine (B10760876), Lysine) are involved in various metabolic pathways. For example, Leucine and Lysine can be involved in the formation of acetyl-CoA. frontiersin.org In theory, enzymes involved in the modification of these amino acid side chains could be studied, but this would not typically involve the H-D-Ala-Leu-Lys-Amc substrate in its current form, as the assay is designed to detect peptide bond cleavage.

Therefore, while the components of H-D-Ala-Leu-Lys-Amc are part of broader biological processes, the compound itself is specifically designed and used as a tool for studying proteases.

Challenges and Opportunities in Utilizing H-D-Ala-Leu-Lys-Amc in Complex Biological Systems

Utilizing fluorogenic substrates like H-D-Ala-Leu-Lys-Amc in complex biological systems, such as cell lysates, tissues, or in vivo, presents both challenges and opportunities.

Challenges:

Specificity: In a complex biological sample containing numerous proteases, a substrate like H-D-Ala-Leu-Lys-Amc may be cleaved by multiple enzymes, leading to a lack of specificity. mdpi.com For instance, while it is a good substrate for plasmin, other trypsin-like proteases could also contribute to the fluorescent signal.

Substrate Availability and Stability: The substrate must be able to reach the target enzyme in its active state. In cellular systems, this can be hindered by cell membranes if the enzyme is intracellular. The stability of the peptide in the biological matrix is also a concern, as it could be degraded by non-target proteases.

Interference from Biological Components: The fluorescence signal can be affected by other components in the sample. This "inner filter effect" can lead to inaccurate kinetic measurements. acs.orgnih.gov The inherent fluorescence of some biological molecules can also interfere with the assay.

Enzyme Regulation: In a biological context, protease activity is tightly regulated by endogenous inhibitors and complex signaling pathways. researchgate.net This can make it difficult to correlate the measured activity with the total amount of enzyme present.

Opportunities:

High-Throughput Screening: The sensitivity and continuous nature of the assay make it suitable for high-throughput screening of potential protease inhibitors in cell-based assays or with complex protein mixtures. nih.govspringernature.com

Multiplexing Assays: The use of spectrally distinct fluorophores allows for the multiplexing of assays, where the activity of multiple proteases can be measured simultaneously in the same well. google.com This is particularly useful for understanding the interplay of different enzymes in biological processes.

Diagnostic and Prognostic Tool: By measuring changes in protease activity in patient samples, substrates like H-D-Ala-Leu-Lys-Amc could potentially be used as part of diagnostic or prognostic assays for diseases where protease dysregulation is a key factor, such as cancer or inflammatory disorders.

Q & A

Q. How can researchers harmonize data from H-D-Ala-Leu-Lys-AMC assays across laboratories using different instrumentation?

- Methodological Answer : Calibrate fluorescence readers using standardized AMC solutions (e.g., 0–100 µM). Report raw fluorescence units (RFU) alongside normalized rates (e.g., RFU/min/µg enzyme). Inter-lab variability for TviCATL was minimized by using identical substrate batches and buffer recipes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.